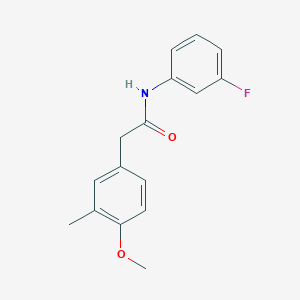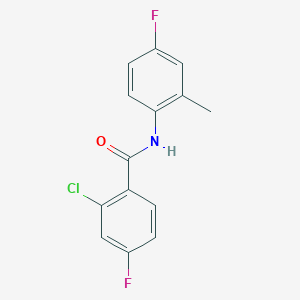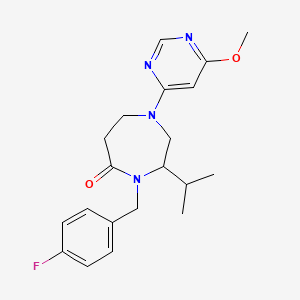amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, also known as DMEMSO, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenols and is known for its unique properties that make it an ideal candidate for various applications.
作用机制
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol acts as a reducing agent due to the presence of a dimethylamino group and a phenol group. The dimethylamino group can donate electrons, while the phenol group can accept electrons. This property makes 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol an excellent reducing agent. Additionally, the ethoxy group present in 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol makes it a good solubilizer in organic solvents.
Biochemical and physiological effects:
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. Additionally, it is a versatile compound that can be used in various applications. However, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has some limitations as well. It is toxic in high concentrations, and its reducing properties can interfere with some experiments.
未来方向
There are several future directions for 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol research. One possible direction is to study its potential as an anticancer agent. Another direction is to investigate its use as a reducing agent in the synthesis of other nanoparticles. Additionally, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be used as a probe for the detection of other biomolecules. Further research is needed to explore the full potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.
Conclusion:
In conclusion, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol is a versatile compound that has been extensively used in scientific research. Its unique properties make it an ideal candidate for various applications. In this paper, we discussed the synthesis method of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.
合成方法
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be synthesized by reacting 4-hydroxy-2-ethoxybenzaldehyde with N,N-dimethylaminoethyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to yield 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学研究应用
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has also been used as a reducing agent in the synthesis of gold nanoparticles. Additionally, it has been used as a catalyst in organic reactions and as a stabilizing agent for enzymes.
属性
IUPAC Name |
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-18-14-10-12(6-7-13(14)17)11-16(4)9-8-15(2)3/h6-7,10,17H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAPXSMHBRWXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401961.png)

![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)

![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)


![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)